molecular formula C5H14Cl2N2 B592375 trans-Cyclopentane-1,3-diamine dihydrochloride CAS No. 1799439-22-7

trans-Cyclopentane-1,3-diamine dihydrochloride

Cat. No.: B592375
CAS No.: 1799439-22-7
M. Wt: 173.081
InChI Key: UQEZIVFRVHUPSU-ALUAXPQUSA-N
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Description

trans-Cyclopentane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . This compound is a derivative of cyclopentane, featuring two amine groups at the 1 and 3 positions in a trans configuration, and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One green route starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield the desired trans-Cyclopentane-1,3-diamine .

Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,3-diamine dihydrochloride typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: trans-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trans-Cyclopentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic functions, depending on the specific target and context .

Properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZIVFRVHUPSU-ALUAXPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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